molecular formula C31H31FN6O5 B1676080 Tyrosine kinase inhibitor CAS No. 1021950-26-4

Tyrosine kinase inhibitor

Cat. No.: B1676080
CAS No.: 1021950-26-4
M. Wt: 586.6 g/mol
InChI Key: PKOVTRMHYNEBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrosine kinase inhibitors are pharmaceutical drugs that inhibit the activity of tyrosine kinases, which are enzymes responsible for the activation of many proteins through signal transduction cascades. These enzymes add a phosphate group to the protein (phosphorylation), a step that tyrosine kinase inhibitors inhibit. Tyrosine kinase inhibitors are primarily used as anticancer drugs and have significantly improved outcomes in various cancers, including chronic myelogenous leukemia .

Mechanism of Action

Target of Action

Tyrosine kinase inhibitors (TKIs) are a class of drugs that inhibit tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades . They play a key role in the regulation of a variety of transduction pathways . The proteins are activated by adding a phosphate group to the protein (phosphorylation), a step that TKIs inhibit . Abnormal expression of tyrosine kinases usually leads to cell proliferation disorders, and is closely related to tumor invasion, metastasis, and tumor angiogenesis .

Mode of Action

TKIs work by blocking tyrosine kinase enzymes that regulate cell growth . They compete with ATP for the ATP binding site of tyrosine kinase and reduce tyrosine kinase phosphorylation, thereby inhibiting cancer cell proliferation . This targeted therapy identifies and attacks specific types of cancer cells while causing less damage to normal cells .

Biochemical Pathways

TKIs affect several biochemical pathways. These include the RAS/RAF/MEK/ERK pathways; the PI3K/AKT/mTOR pathway; and the STAT3 pathway that regulates the expression of c-Myc and Cyclin D1 . They can affect cell adhesion, mobility, proliferation, and angiogenesis . By blocking these pathways, TKIs inhibit the growth and proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of TKIs involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The pharmacokinetics of TKIs can be influenced by various factors, including drug-drug interactions, hepatic and renal function, and genetic polymorphisms of drug-metabolizing enzymes and transporters .

Result of Action

The result of TKIs’ action is the inhibition of cancer cell proliferation. By blocking the action of tyrosine kinase enzymes on cells, TKIs stop the growth of cancer cells . They have demonstrated significant efficacy against various types of cancers through molecular targeting mechanisms . Despite their significant efficacy, tkis administration is associated with challenges, including inconsistencies between observed food effect and labeling administration, challenges of concomitant administration with acid-reducing agents (ara), pill burden, and dosing frequency .

Action Environment

The action environment of TKIs refers to the conditions under which they exert their effects. This includes the tumor microenvironment, which can influence the action, efficacy, and stability of TKIs . For instance, the suppressive immune microenvironment of renal cell carcinoma and its surrounding tissue is an important cause of disease progression and therapeutic tolerance . Therefore, understanding the action environment of TKIs is crucial for optimizing their therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: One method for preparing tyrosine kinase inhibitors involves using 1,1-cyclopropane dicarboxylic acid diester as a raw material. This compound is converted into 1-((4-((6,7-dimethoxy quinoline-4-yl)oxy)phenyl)carbamoyl)cyclopropane formic ether, which is then hydrolyzed and reacted with p-fluoro aniline to produce Cabozantinib. The reaction conditions are mild, and the synthesis cost is relatively low, making it suitable for industrial production .

Industrial Production Methods: Industrial production of tyrosine kinase inhibitors often involves mixed-mode solid-phase extraction (SPE) for bioanalytical sample preparation. This method achieves high recovery and selectivity of several small molecule oncology therapeutic drugs from plasma using mixed-mode SPE sorbents .

Chemical Reactions Analysis

Types of Reactions: Tyrosine kinase inhibitors undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include formic acid, methanol, and various organic solvents. Conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency.

Major Products: The major products formed from these reactions are typically the active pharmaceutical ingredients (APIs) that inhibit specific tyrosine kinases involved in cancer cell proliferation.

Scientific Research Applications

Tyrosine kinase inhibitors have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Tyrosine kinase inhibitors are unique in their ability to selectively target specific tyrosine kinases, minimizing the risk of adverse effects compared to traditional chemotherapy. They have revolutionized cancer treatment by providing more effective and less toxic therapeutic options .

Biological Activity

Tyrosine kinase inhibitors (TKIs) represent a significant advancement in targeted cancer therapy, primarily due to their ability to interfere with the signaling pathways that regulate cell proliferation, survival, and migration. This article delves into the biological activity of TKIs, highlighting their mechanisms of action, therapeutic applications, resistance mechanisms, and associated case studies.

Overview of Tyrosine Kinases

Tyrosine kinases are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins, playing a crucial role in various cellular processes such as growth, differentiation, and metabolism. Dysregulation of these kinases is often implicated in oncogenesis, making them prime targets for therapeutic intervention.

TKIs function by competitively inhibiting the binding of ATP to the kinase domain, thereby blocking the phosphorylation of target proteins. This inhibition can lead to:

  • Reduced cell proliferation : TKIs can halt the growth of cancer cells by disrupting key signaling pathways.
  • Induction of apoptosis : By blocking survival signals, TKIs can promote programmed cell death in malignant cells.
  • Inhibition of angiogenesis : Some TKIs target vascular endothelial growth factor receptors (VEGFRs), thereby impeding the formation of new blood vessels that tumors require for growth.

Types of Tyrosine Kinase Inhibitors

TKIs can be categorized into two main types:

  • Small Molecule Inhibitors : These are typically orally administered drugs that penetrate cells easily.
  • Monoclonal Antibodies : These larger molecules target specific receptors on the surface of cancer cells.
TypeExamplesMechanism
Small Molecule InhibitorsImatinib, ErlotinibATP-competitive inhibition
Monoclonal AntibodiesTrastuzumab, CetuximabBlock receptor-ligand interactions

Case Study: Chronic Myeloid Leukemia (CML)

A notable case involved a patient with CML who voluntarily discontinued TKI therapy after achieving deep molecular remission. Despite a relapse detected 18 months later, she maintained normal blood counts for an extended period without treatment. Transcriptome analysis revealed significant immune activity during this period, suggesting potential for immune surveillance in TKI discontinuation scenarios .

Research Findings

  • Efficacy in Solid Tumors : TKIs such as erlotinib and osimertinib have shown substantial efficacy in treating non-small cell lung cancer (NSCLC), particularly in patients harboring specific mutations like T790M .
  • Resistance Mechanisms : Resistance to TKIs can arise through various mechanisms including secondary mutations in the target kinase or activation of alternative signaling pathways. For instance, mutations like C797S have been identified as critical factors contributing to resistance .
  • Adverse Effects : While TKIs are effective, they are also associated with a range of side effects including cardiovascular complications such as hypertension and atrial fibrillation, particularly noted with agents like dasatinib and ponatinib .

Properties

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-[4-[[2-(2-morpholin-4-ylethylcarbamoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOVTRMHYNEBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648066
Record name N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021950-26-4
Record name N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrosine kinase inhibitor
Reactant of Route 2
Reactant of Route 2
Tyrosine kinase inhibitor
Reactant of Route 3
Reactant of Route 3
Tyrosine kinase inhibitor
Reactant of Route 4
Reactant of Route 4
Tyrosine kinase inhibitor
Reactant of Route 5
Tyrosine kinase inhibitor
Reactant of Route 6
Reactant of Route 6
Tyrosine kinase inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.